molecular formula C26H27FN2O2 B12817409 4-[4-[[(2R)-2-(3,5-dimethylphenyl)pyrrolidin-1-yl]methyl]phenoxy]-3-fluorobenzamide

4-[4-[[(2R)-2-(3,5-dimethylphenyl)pyrrolidin-1-yl]methyl]phenoxy]-3-fluorobenzamide

Cat. No.: B12817409
M. Wt: 418.5 g/mol
InChI Key: ZHPMYDSXGRRERG-XMMPIXPASA-N
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Description

4-[4-[[(2R)-2-(3,5-dimethylphenyl)pyrrolidin-1-yl]methyl]phenoxy]-3-fluorobenzamide is a synthetic organic compound with a complex structure. It is characterized by the presence of a pyrrolidine ring, a dimethylphenyl group, and a fluorobenzamide moiety. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[[(2R)-2-(3,5-dimethylphenyl)pyrrolidin-1-yl]methyl]phenoxy]-3-fluorobenzamide can be achieved through a multi-step process involving several key reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds under mild and functional group-tolerant conditions . The process typically involves the following steps:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Attachment of the dimethylphenyl group: This step may involve Friedel-Crafts alkylation or other suitable methods.

    Introduction of the fluorobenzamide moiety: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-[[(2R)-2-(3,5-dimethylphenyl)pyrrolidin-1-yl]methyl]phenoxy]-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-[4-[[(2R)-2-(3,5-dimethylphenyl)pyrrolidin-1-yl]methyl]phenoxy]-3-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving cell signaling and receptor interactions.

    Medicine: It may have potential therapeutic applications, including as a lead compound for drug development.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-[[(2R)-2-(3,5-dimethylphenyl)pyrrolidin-1-yl]methyl]phenoxy]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-[[(2R)-2-(3,5-dimethylphenyl)pyrrolidin-1-yl]methyl]phenoxy]-3-fluorobenzamide is unique due to its specific structural features, including the combination of a pyrrolidine ring, a dimethylphenyl group, and a fluorobenzamide moiety. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C26H27FN2O2

Molecular Weight

418.5 g/mol

IUPAC Name

4-[4-[[(2R)-2-(3,5-dimethylphenyl)pyrrolidin-1-yl]methyl]phenoxy]-3-fluorobenzamide

InChI

InChI=1S/C26H27FN2O2/c1-17-12-18(2)14-21(13-17)24-4-3-11-29(24)16-19-5-8-22(9-6-19)31-25-10-7-20(26(28)30)15-23(25)27/h5-10,12-15,24H,3-4,11,16H2,1-2H3,(H2,28,30)/t24-/m1/s1

InChI Key

ZHPMYDSXGRRERG-XMMPIXPASA-N

Isomeric SMILES

CC1=CC(=CC(=C1)[C@H]2CCCN2CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(=O)N)F)C

Canonical SMILES

CC1=CC(=CC(=C1)C2CCCN2CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(=O)N)F)C

Origin of Product

United States

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